molecular formula C22H24N2O3 B7719753 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7719753
M. Wt: 364.4 g/mol
InChI Key: OQLBXUJCZZBUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B (ETB) receptor. ETB receptors are G protein-coupled receptors that are found in various tissues and play a crucial role in regulating vascular tone, cell proliferation, and inflammation. BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide selectively binds to the ETB receptor and blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor peptide. The ETB receptor is expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. Activation of the ETB receptor by ET-1 leads to the release of nitric oxide (NO) and prostacyclin (PGI2), which cause vasodilation and inhibit platelet aggregation. In addition, ETB receptor activation also leads to the clearance of ET-1 from the circulation, thus preventing its harmful effects.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to increase the production of NO and PGI2, which cause vasodilation and inhibit platelet aggregation. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells in various tissues.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. The main advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its high selectivity for the ETB receptor, which allows for the specific targeting of this receptor in various tissues. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied in various in vitro and in vivo models, which makes it a well-established tool for research. However, the main limitation of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its low solubility in aqueous solutions, which can limit its use in certain experiments. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has a relatively short half-life in vivo, which can limit its therapeutic efficacy in certain diseases.

Future Directions

There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One of the main areas of research is the development of more potent and selective ETB receptor antagonists, which can have better therapeutic efficacy in various diseases. Moreover, the role of the ETB receptor in various diseases, including cancer, cardiovascular diseases, and neurological disorders, needs to be further elucidated. In addition, the potential side effects of ETB receptor antagonists, including the risk of hypotension and bleeding, need to be carefully evaluated in clinical trials. Finally, the development of novel drug delivery systems, such as nanoparticles and liposomes, can enhance the bioavailability and therapeutic efficacy of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide.

Synthesis Methods

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and melanoma. In addition, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have beneficial effects in cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Moreover, N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-4-13-24(22(26)18-10-6-8-12-20(18)27-2)15-17-14-16-9-5-7-11-19(16)23-21(17)25/h5-12,14H,3-4,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLBXUJCZZBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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